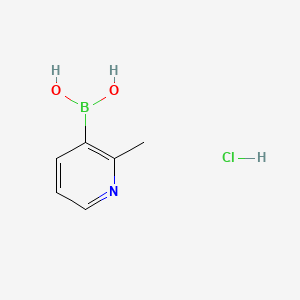

(2-Methylpyridin-3-yl)boronic acid hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-methylpyridin-3-yl)boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO2.ClH/c1-5-6(7(9)10)3-2-4-8-5;/h2-4,9-10H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAMCCRLFDPJOPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=CC=C1)C)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657409 | |

| Record name | (2-Methylpyridin-3-yl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072952-34-1 | |

| Record name | (2-Methylpyridin-3-yl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylpyridine-3-boronic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2-Methylpyridin-3-yl)boronic acid hydrochloride chemical properties

An In-depth Technical Guide to (2-Methylpyridin-3-yl)boronic acid hydrochloride

Introduction

In the landscape of modern synthetic chemistry and drug discovery, organoboron compounds, particularly boronic acids, have established themselves as indispensable tools.[1][2] Their versatility, stability, and functional group tolerance have made them central to the construction of complex molecular architectures.[1] this compound is a key heterocyclic building block within this class. Its structure, featuring a pyridine ring, offers a strategic advantage for introducing nitrogen-containing motifs that are prevalent in a vast array of biologically active compounds and functional materials.

This guide provides a comprehensive technical overview of this compound for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to explore the causality behind its reactivity, experimental best practices, and its strategic application in synthesis, with a primary focus on the Suzuki-Miyaura cross-coupling reaction.

Core Chemical and Physical Properties

This compound is typically supplied as an off-white or tan crystalline solid.[3][4] The hydrochloride salt form enhances the compound's stability, mitigating the propensity for protodeboronation, a common decomposition pathway for heteroaryl boronic acids.[5][6]

Compound Identification

A clear identification is paramount for regulatory compliance and experimental reproducibility.

| Identifier | Value | Source |

| Chemical Name | This compound | [3][7] |

| CAS Number | 1072952-34-1 | [3][7][8] |

| Alternate CAS | 899436-71-6 (non-hydrochloride form) | [4][9][10] |

| Molecular Formula | C₆H₉BClNO₂ | [3] |

| Molecular Weight | 173.41 g/mol | |

| InChI Key | OAMCCRLFDPJOPN-UHFFFAOYSA-N | [3] |

| SMILES | Cl.CC1=C(C=CC=N1)B(O)O | [3] |

Physicochemical Data

The physicochemical properties dictate the compound's behavior in reaction media and its storage requirements.

| Property | Value | Notes |

| Appearance | Off-white to tan crystalline solid | [3] |

| Purity | ≥96-97% (by HPLC) | [3] |

| Boiling Point | 303.6°C @ 760 mmHg (Predicted, free base) | [4][10] The hydrochloride salt is expected to decompose at high temperatures. |

| Density | 1.18 g/cm³ (Predicted, free base) | [4][10] |

| pKa | 4.08 ± 0.58 (Predicted, free base) | [4] This value likely corresponds to the protonated pyridine nitrogen, influencing its basicity and interaction with catalysts. |

| Storage | Store in freezer (-20°C), under an inert atmosphere | [4][11] Essential for preventing degradation over time. |

Strategic Application in Synthesis: The Suzuki-Miyaura Coupling

The primary application of this compound is as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[12][13] This reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for creating biaryl and hetero-biaryl scaffolds fundamental to many pharmaceutical agents.[5]

Mechanistic Considerations

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The boronic acid does not enter the cycle directly; it must first be activated by a base to form a more nucleophilic boronate species, which then facilitates the critical transmetalation step.

Caption: A generalized workflow for the synthesis of the target compound.

Safety and Handling Protocol

This compound requires careful handling due to its potential hazards. Adherence to safety protocols is mandatory.

| Hazard Type | GHS Classification & Statements |

| Signal Word | Warning |

| Pictogram | GHS07 (Exclamation Mark) |

| Hazard Statements | H302: Harmful if swallowed.<[4]br>H315: Causes skin irritation.<[4][14]br>H319: Causes serious eye irritation.<[4][14]br>H335: May cause respiratory irritation. [4][14] |

| Precautionary Measures | P261: Avoid breathing dust.P280: Wear protective gloves, eye protection, and face protection.<[10][14]br>P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.<[15]br>P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [10] |

Handling Best Practices:

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust. [15]2. Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times. [14]3. Dispensing: Avoid creating dust when weighing or transferring the solid. Use appropriate tools like a spatula in a draft-free environment within the hood.

-

Storage: Keep the container tightly sealed and store in a freezer (-20°C) under an inert atmosphere (e.g., argon or nitrogen) to maximize shelf life and prevent degradation. [4][11]5. Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids. [16]

Detailed Experimental Protocols

The following protocols are representative examples and should be adapted based on the specific substrate and laboratory equipment.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details a general procedure for coupling this compound with an aryl bromide.

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (e.g., K₂CO₃, 3.0 equivalents).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-3 mol%) and any additional ligand if required.

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe. The reaction concentration is typically 0.1-0.2 M with respect to the limiting reagent.

-

Reaction: Immerse the flask in a preheated oil bath (typically 80-100°C) and stir vigorously for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Caption: A step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

Conclusion

This compound is a high-value, versatile chemical building block with significant applications in pharmaceutical and materials science research. Its utility is centered on its role in the Suzuki-Miyaura cross-coupling, enabling the efficient synthesis of complex hetero-biaryl structures. While its use requires careful consideration of reaction conditions to overcome challenges like catalyst inhibition and protodeboronation, a thorough understanding of its chemical properties and adherence to robust experimental protocols allows researchers to harness its full synthetic potential. Proper safety, handling, and storage are paramount to ensuring both experimental success and laboratory safety.

References

-

This compound - Dana Bioscience. [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

-

Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews. [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. [Link]

-

Advancing Drug Discovery: The Role of Boronic Acids like 2-Hydroxyphenylboronic Acid. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. [Link]

-

Suzuki Coupling - Organic Chemistry Portal. [Link]

-

(2-methylpyridin-3-yl)boronic acid,hydrochloride - GlobalChemMall. [Link]

-

Recent Advances in the Synthesis of Borinic Acid Derivatives - MDPI. [Link]

-

Help needed with unreproducible Suzuki coupling - Reddit. [Link]

-

Synthesis of biologically active boron-containing compounds - PMC. [Link]

-

Boronic acid - Wikipedia. [Link]

- Improved methylboronic acid preparation method - Google P

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. 2-Methylpyridine-3-boronic acid hydrochloride, 97% 1 g | Request for Quote [thermofisher.com]

- 4. 2-METHYLPYRIDINE-3-BORONIC ACID | 899436-71-6 [amp.chemicalbook.com]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. danabiosci.com [danabiosci.com]

- 8. 2-Methylpyridine-3-boronic acid HCl Salt | 1072952-34-1 [amp.chemicalbook.com]

- 9. 899436-71-6|(2-Methylpyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]

- 10. 2-METHYLPYRIDINE-3-BORONIC ACID - Safety Data Sheet [chemicalbook.com]

- 11. 6-Methylpyridine-3-boronic acid 659742-21-9 [sigmaaldrich.com]

- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. combi-blocks.com [combi-blocks.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

An In-Depth Technical Guide to (2-Methylpyridin-3-yl)boronic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Heterocyclic Building Block in Modern Medicinal Chemistry

(2-Methylpyridin-3-yl)boronic acid hydrochloride is a specialized heterocyclic organoboron compound that has emerged as a vital building block in contemporary drug discovery and development. Its structure, which combines a pyridine ring—a privileged scaffold in medicinal chemistry—with the versatile boronic acid functional group, makes it an indispensable reagent for the synthesis of complex molecular architectures. The pyridine moiety can significantly influence a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, while also providing a key interaction point for binding to biological targets.

The primary utility of this reagent lies in its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, prized for its functional group tolerance, mild reaction conditions, and the general stability of its boronic acid reagents.[1] For drug development professionals, (2-Methylpyridin-3-yl)boronic acid provides a direct and efficient pathway to introduce the 2-methylpyridine-3-yl fragment into potential therapeutic agents, enabling rapid exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Physicochemical Properties and Identification

Accurate identification and understanding of the physicochemical properties of a reagent are foundational to its effective and safe use in any research setting.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Picoline-3-boronic acid hydrochloride, 2-Methyl-3-pyridineboronic acid hydrochloride | [2] |

| CAS Number | 1072952-34-1 (primary), 899436-71-6 (alternative) | [2][3] |

| Molecular Formula | C₆H₉BClNO₂ | |

| Molecular Weight | 173.40 g/mol | |

| Appearance | Off-white to tan crystalline solid | |

| Melting Point | 238-242°C |

Structural Representation

The structure consists of a pyridine ring substituted with a methyl group at the 2-position and a boronic acid group at the 3-position, supplied as its hydrochloride salt.

Caption: Structure of this compound.

Synthesis of (2-Methylpyridin-3-yl)boronic acid

While this compound is commercially available, understanding its synthesis is crucial for researchers who may need to produce it in-house or create derivatives. The most common and established method for preparing pyridinylboronic acids involves a halogen-metal exchange followed by borylation.

This general strategy begins with a suitable halogenated precursor, typically 3-bromo-2-methylpyridine. The synthesis proceeds via two key steps:

-

Lithiation: The bromopyridine is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (typically -78°C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). This step facilitates a lithium-halogen exchange, replacing the bromine atom with a lithium atom to form a highly reactive pyridinyllithium intermediate. The low temperature is critical to prevent side reactions and decomposition of the organolithium species.

-

Borylation: The organolithium intermediate is then quenched by adding an electrophilic boron source, most commonly a trialkyl borate like triisopropyl borate (B(Oi-Pr)₃). The nucleophilic carbon of the pyridinyllithium attacks the electrophilic boron atom.

-

Hydrolysis: The resulting boronate ester intermediate is not isolated but is directly hydrolyzed under acidic conditions (e.g., with aqueous HCl). This step cleaves the boronate ester to yield the desired boronic acid and precipitates it as its hydrochloride salt.

Caption: General workflow for synthesizing pyridinylboronic acids.

Applications and Key Reactions: The Suzuki-Miyaura Coupling

The paramount application of this compound is as a coupling partner in the Suzuki-Miyaura reaction to form a C(sp²)–C(sp²) bond between the pyridine ring and another aryl or heteroaryl moiety.

The Catalytic Cycle: A Mechanistic Overview

The reaction is driven by a palladium catalyst and proceeds through a well-established catalytic cycle. Understanding this mechanism is key to troubleshooting reactions and selecting optimal conditions.

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the coupling partner (e.g., an aryl bromide, Ar-Br), forming a Pd(II) intermediate.

-

Transmetalation: This is the crucial step where the organic group is transferred from boron to palladium. A base (e.g., K₂CO₃, Cs₂CO₃) is essential for this step. It reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers the 2-methylpyridinyl group to the Pd(II) center, displacing the halide.

-

Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated from the metal center, forming the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

The following protocol is adapted from a peer-reviewed synthesis of potent WDR5 inhibitors, demonstrating a successful application of the title compound.

Reaction: Suzuki-Miyaura coupling of a chloro-pyrimidine derivative with (2-Methylpyridin-3-yl)boronic acid.

Materials:

-

Aryl Chloride (e.g., 4-chloro-N-benzyl-pyrimidin-2-amine derivative, 1.0 equiv)

-

(2-Methylpyridin-3-yl)boronic acid (2.0 equiv)

-

Potassium Carbonate (K₂CO₃) (2.5 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂) (0.05 equiv)

-

Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

-

Reaction Setup: To a reaction vessel, add the aryl chloride (1.0 equiv), (2-methylpyridin-3-yl)boronic acid (2.0 equiv), potassium carbonate (2.5 equiv), and PdCl₂(dppf)·CH₂Cl₂ (0.05 equiv).

-

Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent Addition: Add the degassed solvent mixture (1,4-dioxane/water) via syringe.

-

Reaction: Heat the mixture to 90°C and stir vigorously. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) until the starting aryl chloride is consumed.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic base and salts.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the desired coupled product.

Causality and Experimental Choices:

-

Catalyst (PdCl₂(dppf)·CH₂Cl₂): This is a robust, air-stable Pd(II) precatalyst that is reliably reduced in situ to the active Pd(0) species. The dppf ligand is bulky and electron-rich, which promotes both the oxidative addition and the final reductive elimination steps, making it highly effective for cross-coupling reactions involving heteroaryl substrates.

-

Base (K₂CO₃): A moderately strong inorganic base is required to activate the boronic acid by forming the boronate complex, which is more competent for transmetalation. K₂CO₃ is widely used due to its effectiveness, low cost, and compatibility with many functional groups.

-

Solvent (Dioxane/Water): The biphasic solvent system is highly effective. Dioxane solubilizes the organic reagents and the catalyst, while water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

Analytical Characterization

Confirming the identity and purity of this compound is essential for reproducible results. While this reagent is often used as a commercially supplied starting material, researchers should be familiar with its expected analytical profile.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is the most common method for structural verification. In a solvent like DMSO-d₆, one would expect to see distinct signals for the three aromatic protons on the pyridine ring, a singlet for the methyl group protons, and a broad signal for the boronic acid -OH protons. The chemical shifts and coupling patterns of the aromatic protons are diagnostic for the 3-substituted 2-methylpyridine core.

-

¹³C NMR: The carbon spectrum will show six distinct signals for the pyridine ring carbons and one for the methyl carbon. The carbon directly attached to the boron atom will have a characteristic chemical shift.

-

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will confirm the molecular weight of the compound. In positive ion mode, the expected [M+H]⁺ peak for the free base (C₆H₈BNO₂) would be observed at m/z corresponding to its molecular weight.

Handling, Storage, and Safety

Organoboron compounds, while generally less toxic than many other organometallics, require careful handling.

-

Safety: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Handle the solid material in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Storage: this compound is susceptible to dehydration and protodeboronation. It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon). Refrigeration is often recommended for long-term storage to maintain its integrity and reactivity.

-

Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.

References

-

Acros Pharmatech-OPV. (n.d.). 4-Chloro-3-methylphenylboronic acid. Retrieved from [Link]

-

Binding characteristics of pyrrole-scaffold hepatitis B virus capsid inhibitors and identification of novel potent compounds. (2023). RSC Advances. Retrieved from [Link]

-

Development of a Fluorescent Probe Applicable for Screening New Inhibitors Targeting Mitogen. (2021). Universität Tübingen. Retrieved from [Link]

-

Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. (2021). Journal of Medicinal Chemistry. Retrieved from [Link]

-

Discovery of Potent Orally Bioavailable WD Repeat Domain 5 (WDR5) Inhibitors Using a Pharmacophore-Based Optimization. (2022). Journal of Medicinal Chemistry. Retrieved from [Link]

-

Discovery of a Potent, Selective, and Orally Bioavailable Tool Compound for Probing the Role of Lysophosphatidic Acid Type 2 Receptor Antagonists in Fibrotic Disorders. (2023). Journal of Medicinal Chemistry. Retrieved from [Link]

-

From Dyrk1A inhibitors to a novel class of antiviral agents: Targeting Enterovirus EV-A71 with 2-aryl-substituted thiophene scaffolds. (2025). European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Tautomeric equilibria and binding selectivity of pyridineboronic acids. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. (n.d.). ResearchGate. Retrieved from [Link]

-

Selected boronic acids and their pKa values. (n.d.). ResearchGate. Retrieved from [Link]

-

乐研. (n.d.). 陕西菲尔米诺科技有限公司. Retrieved from [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Institutes of Health. Retrieved from [Link]

-

pKa Data Compiled by R. Williams. (2022). Organic Chemistry Data. Retrieved from [Link]

Sources

- 1. CN103958487A - ä½ä¸ºeif4eæå¶åçè¯ç²é ¸è¡çç© - Google Patents [patents.google.com]

- 2. 1150114-75-2 | (6-(Pyrrolidin-1-yl)pyridin-3-yl)boronic acid | Organoborons | Ambeed.com [ambeed.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

(2-Methylpyridin-3-yl)boronic acid hydrochloride molecular structure

An In-Depth Technical Guide to the Molecular Structure and Application of (2-Methylpyridin-3-yl)boronic Acid Hydrochloride

Executive Summary: this compound is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its structure, combining a pyridine ring with a boronic acid functional group, makes it an essential reagent for constructing complex biaryl and heteroaryl molecules via palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive analysis of its molecular structure, the critical role of the hydrochloride salt in enhancing stability, and its practical application in synthetic organic chemistry. Authored for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, offers validated protocols, and is grounded in authoritative scientific literature.

The Ascendancy of Pyridyl Boronic Acids in Drug Discovery

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals, prized for its ability to enhance aqueous solubility, improve pharmacokinetic profiles, and engage in specific hydrogen bonding interactions with biological targets. The Suzuki-Miyaura cross-coupling reaction has emerged as one of the most powerful and versatile methods for forging carbon-carbon bonds, and pyridylboronic acids are key synthons in this methodology.[1] They allow for the direct and modular installation of the pyridine moiety into complex molecular architectures.

However, the utility of pyridylboronic acids is often hampered by their inherent instability. Nitrogen-containing heteroaryl organoboranes, particularly those with the boron group ortho to the nitrogen, are susceptible to rapid decomposition through protodeboronation.[2] This challenge has led to the development of more stable derivatives, such as the hydrochloride salt of (2-Methylpyridin-3-yl)boronic acid, which provides a practical and effective solution for its use in demanding synthetic campaigns.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structure and properties is fundamental to its effective application.

Chemical Identity

The compound is systematically named this compound. Its key identifiers are summarized below.

| Property | Value | Reference |

| Chemical Name | This compound | [3] |

| CAS Number | 1072952-34-1 | [3][4] |

| Molecular Formula | C₆H₈BNO₂ · HCl | |

| Molecular Weight | 173.41 g/mol | |

| Appearance | Off-white to tan crystalline solid | [3][5] |

| SMILES | CC1=C(B(O)O)C=CC=N1.Cl | |

| InChI Key | OAMCCRLFDPJOPN-UHFFFAOYSA-N | [3] |

Note: The corresponding free base, (2-Methylpyridin-3-yl)boronic acid, is registered under CAS Number 899436-71-6.[5]

Structural Elucidation and the Role of Protonation

The molecular structure consists of a pyridine ring substituted at the 2-position with a methyl group and at the 3-position with a boronic acid [-B(OH)₂] group. The boron atom possesses an empty p-orbital, making it a Lewis acid.[6] In its neutral form, the boron atom is sp² hybridized with a trigonal planar geometry.

The "hydrochloride" designation is critical: the acidic proton associates with the most basic site on the molecule, the pyridine nitrogen atom. This protonation converts the pyridine into a pyridinium cation, with the chloride ion serving as the counter-ion. This salt formation is the key to the reagent's enhanced stability and shelf-life compared to its free-base counterpart.

Anticipated Spectroscopic Characterization

While a definitive crystal structure is not publicly available, the compound's connectivity and electronic environment can be predicted through standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridinium ring, a singlet for the methyl group, and a broad singlet for the two hydroxyl protons of the boronic acid group. Due to the protonation of the nitrogen, the adjacent aromatic protons will be deshielded and appear at a lower field (higher ppm) compared to the neutral pyridine.

-

¹³C NMR Spectroscopy: The carbon spectrum will display six signals corresponding to the five carbons of the pyridinium ring and the one methyl carbon. The carbon atom attached to the boron (C3) will be observed, though its signal may be broadened due to quadrupolar relaxation of the boron nucleus.

-

Infrared (IR) Spectroscopy: Key vibrational modes will include a broad O-H stretching band for the boronic acid hydroxyl groups (around 3200-3400 cm⁻¹), C-H stretching for the aromatic and methyl groups, and characteristic C=C and C=N stretching frequencies for the pyridinium ring.[3]

The Imperative of Stability: Overcoming Protodeboronation

The Challenge: The Protodeboronation Pathway

The primary decomposition pathway for many organoboronic acids, especially electron-rich and heteroaromatic variants, is protodeboronation—the cleavage of the C–B bond by a proton source, often water or alcohol.[2] For pyridylboronic acids, the lone pair on the nitrogen atom can participate in resonance, increasing the electron density on the ring carbons and making the C–B bond more susceptible to electrophilic attack by a proton. This inherent instability leads to reagent degradation, reduced yields in coupling reactions, and challenges in purification.[2][7]

The Solution: Stabilization via Hydrochloride Salt Formation

The formation of the hydrochloride salt provides an elegant and effective solution to this stability issue. By protonating the pyridine nitrogen, its electron-withdrawing inductive effect is significantly enhanced. This change has a profound stabilizing effect on the adjacent C–B bond.

Mechanism of Stabilization:

-

Protonation: The lone pair on the pyridine nitrogen is sequestered by a proton (H⁺).

-

Increased Electronegativity: The nitrogen becomes a positively charged pyridinium cation, which is substantially more electron-withdrawing than neutral pyridine.

-

Reduced Electron Density: This effect pulls electron density away from the pyridine ring system.

-

C–B Bond Strengthening: The reduced electron density at the C3 position makes the C–B bond less susceptible to electrophilic cleavage (protodeboronation).

The following diagram illustrates the electronic shift upon protonation that leads to stabilization.

Sources

- 1. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Methylpyridine-3-boronic acid hydrochloride, 97% 1 g | Request for Quote [thermofisher.com]

- 4. danabiosci.com [danabiosci.com]

- 5. 2-METHYLPYRIDINE-3-BORONIC ACID | 899436-71-6 [amp.chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]

(2-Methylpyridin-3-yl)boronic acid hydrochloride synthesis route

An In-depth Technical Guide to the Synthesis of (2-Methylpyridin-3-yl)boronic acid hydrochloride

Abstract

(2-Methylpyridin-3-yl)boronic acid and its salts are pivotal building blocks in modern synthetic and medicinal chemistry, primarily serving as key coupling partners in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. The incorporation of the 2-methylpyridine motif is a common strategy in drug design to enhance solubility, modulate pharmacokinetic properties, and establish critical binding interactions. This guide provides a comprehensive overview of a robust and widely-used synthetic route to this compound. It delves into the underlying chemical principles, provides a detailed step-by-step experimental protocol, and discusses critical aspects of purification, handling, and characterization, tailored for researchers and professionals in organic synthesis and drug development.

Introduction and Strategic Overview

The synthesis of heteroaryl boronic acids, particularly pyridyl isomers, presents unique challenges. The electron-deficient nature of the pyridine ring and the Lewis basicity of the nitrogen atom can complicate many standard synthetic transformations. Furthermore, pyridylboronic acids are often susceptible to protodeboronation, a decomposition pathway that cleaves the C-B bond, especially when the boronic acid group is positioned ortho to the ring nitrogen.[1][2] While the 3-pyridyl isomer is generally more stable than its 2-pyridyl counterpart, careful selection of reaction conditions is paramount to ensure high yield and purity.[1]

This guide focuses on the most prevalent and reliable method for synthesizing (2-Methylpyridin-3-yl)boronic acid: a halogen-metal exchange reaction starting from 3-bromo-2-methylpyridine, followed by electrophilic trapping with a borate ester. This strategy is favored for its high regioselectivity and adaptability. The final product is isolated as a hydrochloride salt, which often enhances the compound's stability and simplifies handling.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to 3-bromo-2-methylpyridine as a readily accessible starting material. The carbon-boron bond can be formed by reacting an organometallic intermediate (a lithiated pyridine) with an electrophilic boron source.

References

An In-depth Technical Guide to the Stability and Storage of (2-Methylpyridin-3-yl)boronic Acid Hydrochloride

This guide provides drug development professionals, researchers, and synthetic chemists with a comprehensive understanding of the stability, storage, and handling of (2-Methylpyridin-3-yl)boronic acid hydrochloride. As a crucial building block in modern medicinal chemistry, particularly in palladium-catalyzed cross-coupling reactions, ensuring its purity and integrity is paramount for reproducible and successful synthetic outcomes. This document moves beyond standard safety data sheet recommendations to explore the underlying chemical principles governing its stability and offers field-proven protocols for its long-term preservation and use.

Core Physicochemical Profile

This compound is a heterocyclic boronic acid derivative. The presence of the pyridine ring and its formulation as a hydrochloride salt impart specific properties that influence its stability and handling. The Lewis acidic sp²-hybridized boron atom is the center of its reactivity and also its primary point of vulnerability.[1]

| Property | Value | Source(s) |

| Chemical Formula | C₆H₈BNO₂ · HCl | [2] |

| Molecular Weight | 173.41 g/mol | [2] |

| CAS Number | 899436-71-6 | [2] |

| Appearance | Off-white to white crystalline solid | [3] |

| Functional Groups | Boronic acid [-B(OH)₂], Pyridine (protonated), Methyl group | N/A |

Understanding this structure is key. The boronic acid moiety is prone to dehydration and protodeboronation, while the hydrochloride salt form enhances water solubility but also underscores the need to control pH and moisture.

Critical Degradation Pathways

The stability of this compound is not absolute. Several chemical processes can compromise its integrity over time, leading to the formation of impurities that can complicate reactions and downstream processes.

Dehydration to Boroxine Anhydrides

A primary and reversible process affecting solid-state boronic acids is intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. This is often the reason why the purity of boronic acids by certain analytical methods may appear lower than expected, as the boroxine may have different chromatographic behavior.

-

Causality : The driving force for this process is the elimination of water molecules to form thermodynamically stable six-membered rings. This process is reversible upon exposure to water. While this doesn't alter the carbon-boron bond, it changes the compound's molecular weight and physical properties, which can impact reaction stoichiometry if not accounted for.

Caption: Reversible dehydration of boronic acid to its boroxine.

Protodeboronation: The Irreversible Cleavage

The most detrimental degradation pathway is protodeboronation, an irreversible reaction where the C-B bond is cleaved and replaced with a C-H bond.[4] This converts the valuable boronic acid into the simple, and often unreactive, 2-picoline side-product.

-

Mechanism : This reaction is typically mediated by water and can be accelerated under either acidic or basic conditions.[4][5] For heteroarylboronic acids, the electronic nature of the aromatic ring plays a significant role. The protonated, electron-deficient pyridine ring in the hydrochloride salt can influence the rate of this degradation. The general mechanism involves the attack of a proton source on the carbon atom bearing the boron moiety.[4]

Caption: A workflow designed to minimize atmospheric exposure during use.

Experimental Protocols for Stability and Purity Assessment

Trust in a reagent is validated by empirical data. Researchers should periodically assess the purity of their this compound, especially for older batches or those suspected of improper handling.

Protocol 4.1: Purity Assessment by Reverse-Phase HPLC

The analysis of boronic acids by RP-HPLC is challenging due to potential on-column hydrolysis. [6][7]This method is designed to minimize this artifact.

-

Objective : To quantify the purity of this compound and detect the primary degradation product, 2-picoline.

-

Methodology :

-

Column Selection : Use a column with low silanol activity to reduce on-column hydrolysis. A Waters XTerra MS C18 or equivalent is recommended. [7] 2. Mobile Phase :

-

A: 0.1% Formic Acid in Water

-

B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient :

-

Time 0.0 min: 5% B

-

Time 10.0 min: 95% B

-

Time 12.0 min: 95% B

-

Time 12.1 min: 5% B

-

Time 15.0 min: 5% B

-

-

Flow Rate : 1.0 mL/min

-

Column Temperature : 30°C

-

Detection : UV at 265 nm

-

Sample Preparation : Dissolve ~1 mg of the compound in 1 mL of 50:50 Acetonitrile:Water. Analyze immediately.

-

-

Data Interpretation : The main peak corresponds to the boronic acid. 2-picoline, being less polar, will have a longer retention time. A decrease in the main peak area % with a corresponding increase in the 2-picoline peak over time indicates protodeboronation.

Protocol 4.2: Accelerated Stability Study

This protocol allows for a rapid assessment of the compound's stability under stress conditions.

-

Objective : To evaluate the stability of the compound under elevated temperature and humidity.

-

Methodology :

-

Aliquot Preparation : Prepare four 5-10 mg aliquots of the compound in separate, identical vials.

-

Storage Conditions :

-

Control : Store one vial at -20°C under Argon.

-

Condition A : Store one vial at 25°C in a desiccator (low humidity).

-

Condition B : Store one vial at 40°C in a desiccator (low humidity).

-

Condition C : Store one vial at 40°C in a chamber with 75% relative humidity (RH).

-

-

Time Points : Analyze all samples by the HPLC method in Protocol 4.1 at T=0, T=1 week, and T=4 weeks.

-

Analysis : Record the peak area percentage of the parent compound. Significant degradation will be observed most rapidly under Condition C.

-

| Time Point | Control (-20°C, Inert) Purity % | Condition A (25°C, Dry) Purity % | Condition B (40°C, Dry) Purity % | Condition C (40°C, 75% RH) Purity % |

| T=0 | ||||

| T=1 week | ||||

| T=4 weeks |

Conclusion

While this compound is a robust and versatile reagent, its chemical nature dictates a high sensitivity to moisture and, to a lesser extent, oxygen and heat. The primary degradation pathways of concern are reversible boroxine formation and, more critically, irreversible protodeboronation. Adherence to stringent storage conditions—specifically, storage at -20°C under an inert atmosphere—is non-negotiable for preserving its long-term integrity. By implementing the handling workflows and analytical verification protocols detailed in this guide, researchers can ensure the reliability of this key synthetic building block, leading to more consistent and successful experimental outcomes.

References

-

Sparr, C., & Pu, X. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. Accounts of Chemical Research, 55(10), 1335-1349. [Link]

-

Solomon, K. R., & Ciu, Y. (2005). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology, 71(10), 5813-5819. [Link]

-

Kushwah, B. S., et al. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Organic Process Research & Development. [Link]

-

Wang, H., et al. (2018). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Chemistry – A European Journal, 24(50), 13337-13344. [Link]

-

Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis, 62, 161-167. [Link]

-

Shen, Y., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]

-

Anderson, J. C., et al. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(6), 1339-1345. [Link]

-

Dhimitruka, I., & Santos, W. L. (2012). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids (pp. 1-52). Wiley-VCH. [Link]

-

Ji, L., et al. (2023). Hydrolysis mechanism of arylboronic acids. ResearchGate. [Link]

-

Kumar, A., et al. (2010). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 775-780. [Link]

-

Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

-

Pissinate, K., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(17), 3079. [Link]

-

Nguyen, T. (2016). Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of Boronic Acid Derivatives in Chemistry. [Link]

-

Pissinate, K., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(17), 3079. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Methylpyridine-3-boronic acid. PubChem Compound Database. [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. 2-Methylpyridine-3-boronic acid, hydrochoride AldrichCPR 899436-71-6 [sigmaaldrich.com]

- 3. 2-Methylpyridine-3-boronic acid hydrochloride, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 6. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

(2-Methylpyridin-3-yl)boronic acid hydrochloride solubility data

An In-depth Technical Guide to the Solubility of (2-Methylpyridin-3-yl)boronic acid hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS: 899436-71-6), a key building block in contemporary drug discovery. As a Senior Application Scientist, this document moves beyond mere data reporting to offer a deep dive into the physicochemical principles governing its solubility. We will explore the impact of pH, the role of the hydrochloride salt form, and the behavior of the boronic acid moiety. This guide furnishes drug development professionals with detailed, field-tested protocols for accurate solubility determination, data interpretation strategies, and an understanding of the causal relationships between molecular structure and solubility, thereby enabling more informed decisions in preclinical and formulation development.

Introduction: The Critical Role of Solubility

In the landscape of drug development, solubility is a cornerstone physicochemical property that dictates the ultimate success of a therapeutic candidate. Poor aqueous solubility can lead to low bioavailability, erratic absorption, and an inability to formulate effective intravenous dosage forms, creating significant hurdles for lead optimization and clinical progression.[1][2] this compound is an organoboron compound of increasing interest, utilized in synthetic reactions such as the Suzuki-Miyaura coupling to construct complex molecular architectures.[3] Understanding its solubility is not an academic exercise but a critical prerequisite for its effective application.

This guide is structured to provide a holistic view, beginning with the fundamental molecular properties, proceeding to robust experimental methodologies, and culminating in an integrated analysis of the solubility profile.

Foundational Physicochemical Properties

The solubility of this compound is not a single value but a complex function of its inherent chemical nature and its interaction with the surrounding medium. Several key parameters must be considered.

Table 1: Core Physicochemical Properties of this compound

| Property | Value / Information | Source |

| CAS Number | 899436-71-6 | [4] |

| Molecular Formula | C₆H₈BNO₂ · HCl | [4] |

| Molecular Weight | 173.41 g/mol | [4] |

| Appearance | Off-white to white solid | [4][5] |

| pKa (Boronic Acid) | ~9 (Estimated) | [6] |

| pKa (Pyridinium ion) | ~4-5 (Estimated) | - |

The Dual pKa System: A Tale of Two Ionizations

The solubility profile of this molecule is dominated by two ionizable centers: the pyridine nitrogen and the boronic acid group.

-

Pyridinium Ion (pKa ~4-5): The presence of the hydrochloride salt signifies that the basic nitrogen atom on the pyridine ring is protonated, forming a pyridinium cation. This salt form dramatically enhances aqueous solubility compared to the neutral free base. At pH values significantly below its pKa, the molecule will exist predominantly in this charged, highly water-soluble form.

-

Boronic Acid (pKa ~9): Boronic acids act as Lewis acids, accepting a hydroxide ion from water to form a tetrahedral boronate anion (R-B(OH)₃⁻).[6][7] This ionization occurs at higher pH values. In aqueous solutions with a pH greater than the pKa of the boronic acid, the molecule transitions to this anionic, water-soluble form.[3]

This dual pKa system creates a specific pH-solubility profile, which is visualized in the diagram below. The lowest solubility is expected in the intermediate pH range (roughly pH 6-8), where the molecule exists predominantly as the neutral, zwitterionic, or least charged species.

Caption: pH-dependent ionization states of (2-Methylpyridin-3-yl)boronic acid.

The Hydrochloride Salt: Benefits and Caveats

The formation of a hydrochloride salt is a common and effective strategy to increase the aqueous solubility and dissolution rate of basic drug candidates.[8] However, researchers must be aware of two potential complications:

-

Common Ion Effect: In environments with a high concentration of chloride ions, such as simulated gastric fluid (which contains HCl), the solubility of the hydrochloride salt can be suppressed.[9][10] This equilibrium effect can lead to precipitation and reduced absorption in vivo.

-

Disproportionation: In aqueous suspensions, particularly at pH values above the pKa of the pyridinium ion, the salt can convert to the less soluble free base form.[11] This conversion can dramatically alter the formulation's physical stability and performance.

Experimental Determination of Solubility

Accurate and reproducible solubility data is foundational. The "gold standard" for determining thermodynamic (equilibrium) solubility is the shake-flask method.[12][13] For a more nuanced understanding of pH-dependent solubility, potentiometric titration offers a powerful alternative.[14][15]

Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol is designed to determine the equilibrium solubility in various aqueous buffers, adhering to standards recognized by regulatory bodies like the WHO.[13]

Causality Behind Choices:

-

Excess Solid: Ensures that the solution reaches saturation, a prerequisite for measuring equilibrium solubility.[12]

-

24-48 Hour Incubation: Provides sufficient time for the dissolution process to reach a true equilibrium. Shorter times may only yield kinetic solubility, which can be misleading.[1]

-

Controlled Temperature (37 °C): Mimics physiological conditions, providing data relevant to in vivo performance.[13]

-

Final pH Measurement: Confirms that the addition of the compound did not overwhelm the buffer's capacity, ensuring the measured solubility corresponds to the intended pH.[12]

Step-by-Step Methodology:

-

Prepare Buffer Solutions: Prepare pH 1.2 (0.1 N HCl), pH 4.5 (Acetate Buffer), and pH 6.8 (Phosphate Buffer) solutions as per USP or WHO guidelines.[13] Prepare common organic solvents if required (e.g., Methanol, DMSO, THF).

-

Sample Preparation: Add an excess amount of this compound to a series of glass vials (e.g., 10 mg in 2 mL of buffer). Ensure undissolved solid is clearly visible. Prepare each condition in triplicate.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 37 ± 1 °C). Agitate for 24 to 48 hours.[13]

-

Phase Separation: After incubation, allow the vials to stand for a short period to let larger particles settle. Separate the solid from the supernatant by either:

-

Filtration: Use a 0.22 µm PVDF syringe filter. Discard the first 0.5 mL of filtrate to avoid any adsorption effects.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) and carefully collect the supernatant.

-

-

Quantification (UV-Vis Spectroscopy):

-

Calibration Curve: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or 50:50 Acetonitrile:Water). Create a series of standards of known concentrations by diluting the stock solution with the relevant buffer.

-

Measurement: Measure the absorbance of the standards and the saturated filtrate samples at the wavelength of maximum absorbance (λmax).

-

Calculation: Determine the concentration of the unknown samples using the linear regression equation from the calibration curve.[16]

-

-

Data Reporting: Record the final pH of each saturated solution. Report the average solubility and standard deviation for each condition in mg/mL and µg/mL.

Caption: Experimental workflow for the Shake-Flask solubility method.

Alternative Protocol: Potentiometric Titration

Potentiometric titration is a highly efficient method for determining the pH-solubility profile and pKa of ionizable compounds.[14][17] The method involves titrating a suspension of the compound with a strong acid or base and monitoring the pH. The point at which the solid phase disappears, or the change in pH upon titrant addition, allows for the calculation of solubility at various pH points.[15][18] This technique is particularly valuable for compounds like the topic substance with multiple ionization states.

Solubility Data & Interpretation

While specific experimental data for this exact compound is not publicly available, the following table represents expected solubility behavior based on the physicochemical principles of analogous pyridine boronic acid salts.

Table 2: Expected Aqueous Solubility Profile of this compound at 37 °C

| Medium | Expected Solubility Range (mg/mL) | Rationale |

| pH 1.2 Buffer (Simulated Gastric) | > 50 mg/mL (High) | The pyridine nitrogen is fully protonated (cationic form). Potential for slight reduction due to common ion effect.[9] |

| pH 4.5 Buffer (Acetate) | 5 - 20 mg/mL (Moderate) | Approaching the pKa of the pyridinium ion; a mix of soluble cationic and less soluble neutral forms exists. |

| pH 6.8 Buffer (Phosphate) | < 1 mg/mL (Low) | The molecule is predominantly in its neutral/zwitterionic form, which typically exhibits the lowest aqueous solubility. |

| pH 10.0 Buffer (Carbonate) | > 20 mg/mL (High) | The boronic acid group is deprotonated (anionic boronate form), leading to increased solubility.[3] |

Table 3: Expected Qualitative Solubility in Organic Solvents

| Solvent | Expected Solubility | Rationale / Application |

| DMSO, DMF | High | Polar aprotic solvents; suitable for creating stock solutions for biological screening.[19] |

| Methanol, Ethanol | Moderate to High | Polar protic solvents; useful for purification (crystallization) and analysis.[19] |

| Tetrahydrofuran (THF), Diethyl Ether | Moderate | Ethers are common solvents for reactions involving boronic acids.[19][20] |

| Acetonitrile | Moderate | Common mobile phase component for HPLC analysis. |

| Toluene, Hexanes | Very Low | Non-polar solvents; can be used as anti-solvents for precipitation/crystallization.[21] |

Conclusion for the Research Scientist

The solubility of this compound is a complex but predictable interplay of its dual ionizable groups.

-

High-Throughput Screening: For initial screening, kinetic solubility assays are rapid and consume minimal compound.[1][2] However, for lead optimization, the thermodynamic shake-flask method described herein is indispensable.

-

Formulation Strategy: The high solubility at low pH suggests good dissolution in the stomach. However, the potential for precipitation in the higher pH of the intestine (due to conversion to the less soluble free base) must be evaluated. Formulations incorporating precipitation inhibitors may be necessary to maintain supersaturation and ensure adequate absorption.[11]

-

Analytical Method Development: The compound's UV absorbance makes it amenable to quantification by UV-Vis spectroscopy or HPLC-UV. When developing HPLC methods, careful buffer selection is needed to ensure solubility in the mobile phase.

By applying the principles and protocols detailed in this guide, researchers can generate accurate solubility data, anticipate potential biopharmaceutical challenges, and develop robust formulation strategies for compounds built with this valuable chemical intermediate.

References

- Spectroscopic Techniques. Solubility of Things.

- Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. ACS Publications.

- Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. ACS Publications.

- Pyridine-4-boronic acid CAS#: 1692-15-5. ChemicalBook.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Annex 4: BCS-Based Biowaiver. World Health Organization (WHO).

- Potentiometry. upums.

- Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. ResearchGate.

- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. ACS Publications.

- Determining a Solubility Product Constant by Potentiometric Titration to Increase Students' Conceptual Understanding of Potentiometry and Titrations. ERIC.

- PYRIDINE-4-BORONIC ACID | 1692-15-5. INDOFINE Chemical Company.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.

- 2-Methylpyridine-3-boronic acid, hydrochoride AldrichCPR 899436-71-6. Sigma-Aldrich.

- (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. ResearchGate.

- Method for determining solubility of a chemical compound. Google Patents.

- Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. ACS Publications.

- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

- Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed.

- 2-Methylpyridine-3-boronic acid hydrochloride, 97% 1 g. Thermo Fisher Scientific.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central.

- Boronic acid. Wikipedia.

- pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed.

- How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Helda - University of Helsinki.

- Salt Selection in Drug Development. Pharmaceutical Technology.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI.

Sources

- 1. enamine.net [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Methylpyridine-3-boronic acid, hydrochoride AldrichCPR 899436-71-6 [sigmaaldrich.com]

- 5. 430390010 [thermofisher.com]

- 6. Boronic acid - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. pharmtech.com [pharmtech.com]

- 9. Precaution on use of hydrochloride salts in pharmaceutical formulation [pubmed.ncbi.nlm.nih.gov]

- 10. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DSpace [helda.helsinki.fi]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. who.int [who.int]

- 14. pubs.acs.org [pubs.acs.org]

- 15. api.upums.ac.in [api.upums.ac.in]

- 16. pharmatutor.org [pharmatutor.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 19. PYRIDINE-4-BORONIC ACID | 1692-15-5 | INDOFINE Chemical Company [indofinechemical.com]

- 20. d-nb.info [d-nb.info]

- 21. Pyridine-4-boronic acid CAS#: 1692-15-5 [m.chemicalbook.com]

(2-Methylpyridin-3-yl)boronic acid hydrochloride literature review

An In-Depth Technical Guide to (2-Methylpyridin-3-yl)boronic acid hydrochloride for Researchers and Drug Development Professionals

Introduction: A Versatile Building Block for Modern Synthesis

This compound is a heterocyclic organoboron compound that has emerged as a crucial building block in contemporary organic synthesis. Its structure, which combines a pyridine ring with a boronic acid moiety, makes it an invaluable reagent for introducing the 2-methylpyridine scaffold into more complex molecules. This is particularly significant in the fields of medicinal chemistry and materials science, where pyridine derivatives are ubiquitous due to their unique chemical properties and biological activities.[1][2][3][4]

The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][5][6] This powerful carbon-carbon bond-forming reaction allows for the efficient synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.[2][6] The hydrochloride salt form of the boronic acid often enhances its stability and handling characteristics compared to the free base, which can be prone to degradation.[5] This guide provides a senior application scientist's perspective on the properties, synthesis, and application of this important synthetic intermediate.

PART 1: Physicochemical Properties, Handling, and Storage

Understanding the fundamental properties of a reagent is critical for its successful application and for ensuring laboratory safety. This compound is typically an off-white to white crystalline solid.[7]

Data Summary: Key Properties

| Property | Value | Source(s) |

| CAS Number | 1072952-34-1 | [7][8] |

| Alternate CAS | 899436-71-6 | [9][10] |

| Molecular Formula | C₆H₉BClNO₂ | [7] |

| Molecular Weight | 173.41 g/mol | |

| Appearance | Off-white crystalline solid | [7] |

| Purity | Typically ≥96-97% (HPLC) | [7] |

| InChI Key | OAMCCRLFDPJOPN-UHFFFAOYSA-N | [7] |

| SMILES | Cl.CC1=C(C=CC=N1)B(O)O | [7] |

Expert Insights on Stability and Handling

Boronic acids, particularly heteroaromatic ones, can be susceptible to degradation pathways such as protodeboronation (loss of the boronic acid group) and trimerization to form boroxines.[5][11] The hydrochloride salt helps to stabilize the compound by protonating the pyridine nitrogen, which reduces the electron density of the ring and can mitigate some degradation pathways.

Storage: For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light and moisture.[12][13][14] Storage at -20°C is recommended for optimal shelf life.[13]

Safe Handling and Personal Protective Equipment (PPE): As a standard laboratory chemical, appropriate safety precautions must be observed.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12][14]

-

Personal Protective Equipment: Wear standard PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[9][12][15]

-

Accidental Release: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable, closed container for disposal.[14][16]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[9]

PART 2: Synthesis of this compound

The most common and effective method for synthesizing pyridinylboronic acids is through a halogen-metal exchange of a corresponding halopyridine, followed by quenching with a borate ester.[1][17] The choice of starting material, organometallic reagent, and reaction conditions is critical for achieving a high yield and purity.

Causality Behind the Synthetic Strategy

The synthesis begins with 3-bromo-2-methylpyridine. The bromine atom at the 3-position is targeted for a lithium-halogen exchange. This reaction must be conducted at very low temperatures (typically -78 °C) to prevent the highly reactive aryllithium intermediate from reacting with other electrophilic sites on the molecule or the solvent.[18] Following the formation of the lithiated pyridine, an electrophilic boron source, such as triisopropyl borate, is added. The steric bulk of the isopropoxy groups helps to prevent over-addition of the aryllithium reagent, which would lead to the formation of undesired borinic acid byproducts.[19] The final step is a careful acidic workup, which hydrolyzes the boronate ester to the desired boronic acid and simultaneously forms the hydrochloride salt, aiding in its isolation and stability.[17]

Experimental Protocol: Synthesis

This protocol describes a representative lab-scale synthesis.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert argon atmosphere, add 3-bromo-2-methylpyridine (1.0 equiv) and anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.05 equiv) dropwise via a syringe pump over 30 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for an additional 1 hour.

-

Borylation: Add triisopropyl borate (1.2 equiv) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Workup and Isolation: Cool the mixture to 0 °C and quench the reaction by the slow addition of 2 M hydrochloric acid (HCl). Stir vigorously for 1-2 hours. Transfer the mixture to a separatory funnel. The product may precipitate or remain in the aqueous layer. Wash the mixture with an organic solvent like ethyl acetate or diethyl ether to remove non-polar impurities. If the product has precipitated, it can be isolated by filtration, washed with a small amount of cold water and ether, and dried under vacuum. If it remains in the aqueous phase, the aqueous layer can be concentrated under reduced pressure to yield the crude product, which can then be purified by recrystallization.

Visualization: Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

PART 3: Application in Suzuki-Miyaura Cross-Coupling

The paramount application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation.[20] This reaction enables the coupling of the 2-methylpyridin-3-yl group with various aryl or heteroaryl halides and triflates.

Mechanistic Rationale and Optimization

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium complex.[20][21] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., an aryl bromide).

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center. This step is often rate-limiting and requires a base to activate the boronic acid, forming a more nucleophilic boronate species.[1][21]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the Pd(0) catalyst.

Challenges with 2-Pyridylboronic Acids: The coupling of 2-pyridylboronic acids can be challenging due to the coordinating ability of the pyridine nitrogen, which can interfere with the catalyst, and the compound's susceptibility to protodeboronation.[5][22] The choice of ligand, base, and solvent is therefore critical to achieving high yields. Phosphine ligands like SPhos, XPhos, or RuPhos are often effective, and inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[5][20]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for coupling with an aryl bromide. Conditions should be optimized for specific substrates.

-

Reaction Setup: In a reaction vial, combine the aryl bromide (1.0 equiv), this compound (1.5 equiv), and a base such as potassium carbonate (K₂CO₃, 3.0 equiv).

-

Catalyst Addition: To this mixture, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and the ligand, if required.

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction: Seal the vial and heat the mixture with vigorous stirring at a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualization: Suzuki-Miyaura Catalytic Cycle

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 430390010 [thermofisher.com]

- 8. danabiosci.com [danabiosci.com]

- 9. 2-METHYLPYRIDINE-3-BORONIC ACID - Safety Data Sheet [chemicalbook.com]

- 10. 899436-71-6|(2-Methylpyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]

- 11. researchgate.net [researchgate.net]

- 12. echemi.com [echemi.com]

- 13. ruixibiotech.com [ruixibiotech.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. fishersci.com [fishersci.com]

- 16. Pyridine-4-boronic acid - Safety Data Sheet [chemicalbook.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. benchchem.com [benchchem.com]

- 19. Recent Advances in the Synthesis of Borinic Acid Derivatives | MDPI [mdpi.com]

- 20. benchchem.com [benchchem.com]

- 21. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

Spectroscopic data for (2-Methylpyridin-3-yl)boronic acid hydrochloride

An In-depth Technical Guide to the Spectroscopic Characterization of (2-Methylpyridin-3-yl)boronic acid hydrochloride

Abstract

This compound is a pivotal reagent in modern synthetic chemistry, particularly valued as a building block in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex pharmaceutical intermediates and functional materials. The precise structural integrity and purity of this reagent are paramount for reaction success, reproducibility, and yield. This technical guide provides a comprehensive analysis of the essential spectroscopic techniques required for the unambiguous characterization of this compound. We delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), offering both reference data and field-proven protocols for data acquisition. This document is intended for researchers, quality control analysts, and process chemists who require a robust framework for the validation of this critical synthetic intermediate.

Introduction and Molecular Structure Analysis

This compound (CAS No: 1072952-34-1) possesses a unique molecular architecture combining a pyridine ring, a methyl substituent, and a boronic acid functional group, supplied as a hydrochloride salt.[1] This combination dictates its reactivity and its spectroscopic signature. The protonation of the pyridine nitrogen by HCl enhances the compound's solubility in polar solvents and influences the electronic environment of the aromatic ring, which is a key consideration in spectroscopic interpretation.

The molecular weight of the hydrochloride salt is 173.41 g/mol , corresponding to the empirical formula C₆H₈BNO₂ · HCl.[2] Understanding this structure is the first step in predicting and interpreting its spectral data.

Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule in solution. The choice of solvent is critical; deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are suitable choices, as they can solubilize the salt and provide exchangeable deuterium atoms to observe the labile B(OH)₂ and N-H protons.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides a quantitative map of the protons in the molecule. For this compound, we expect distinct signals for the methyl group and the three aromatic protons on the pyridine ring. The labile protons on the boronic acid and the protonated nitrogen may appear as a broad, combined signal that exchanges with residual water in the solvent.

Table 1: Expected ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| -CH₃ (C2-Methyl) | 2.5 - 2.7 | Singlet (s) | N/A | Typical range for a methyl group on an aromatic ring. |

| Pyridine H-4 | 7.9 - 8.1 | Doublet of doublets (dd) | ~8 Hz, ~5 Hz | Downfield shift due to proximity to the boronic acid and protonated nitrogen. |

| Pyridine H-5 | 7.4 - 7.6 | Doublet of doublets (dd) | ~8 Hz, ~5 Hz | Positioned between two carbons, less deshielded than H-4 and H-6. |

| Pyridine H-6 | 8.5 - 8.7 | Doublet of doublets (dd) | ~5 Hz, ~2 Hz | Most downfield aromatic proton due to proximity to the electron-withdrawing protonated nitrogen. |

| B(OH)₂ / N-H | 8.0 - 9.0 (variable) | Broad singlet (br s) | N/A | Labile protons, chemical shift is highly dependent on concentration and water content. |

Note: These are predicted values. Actual spectra should be compared with reference data where available.[3][4]

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework. Due to the lack of symmetry, six distinct carbon signals are expected: five for the pyridine ring and one for the methyl group. The carbon atom attached to the boron (C3) can sometimes be difficult to observe due to quadrupolar broadening from the boron nucleus.

Table 2: Expected ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| -CH₃ | 20 - 25 | Standard aliphatic range for an aryl methyl group. |

| C3 (C-B) | 125 - 135 (often broad) | The direct attachment to boron causes a unique shift and potential broadening. |

| C5 | 128 - 132 | Aromatic CH carbon. |

| C4 | 138 - 142 | Aromatic CH carbon, deshielded by adjacent C-B bond. |

| C6 | 148 - 152 | Aromatic CH carbon, significantly deshielded by the adjacent protonated nitrogen. |

| C2 (C-CH₃) | 155 - 160 | Quaternary carbon deshielded by both the nitrogen and the methyl substituent. |

Note: Reference spectra are available from chemical suppliers for comparison.[3]

Boron-¹¹ (¹¹B) NMR Spectroscopy: An Advanced Insight